3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Description
3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by a methyl group at position 3, an isobutyl (2-methylpropyl) substituent at position 7, and a morpholin-4-ylmethyl group at position 8. The morpholine moiety at position 8 is notable for enhancing solubility and bioavailability, while the isobutyl group at position 7 introduces hydrophobicity, which may influence target binding .
Properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h10H,4-9H2,1-3H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDRJFZGINVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Purine-2,6-dione Derivatives
Purine-2,6-dione derivatives exhibit diverse biological activities, particularly as kinase inhibitors. Below is a comparative analysis of structural analogs, focusing on substituents, molecular properties, and reported activities.
Structural and Substituent Variations
Key structural differences among analogs lie in substituents at positions 7 and 8:
Key Observations:
- Position 7 : Hydrophobic groups (e.g., 3-phenylpropyl , isobutyl ) may enhance membrane permeability or target binding, while polar groups (e.g., 2-hydroxypropyl ) improve solubility.
- Position 8 : The morpholin-4-ylmethyl group in the target compound and ’s analog introduces a methyl linker, increasing flexibility compared to direct morpholine attachment in .
Physicochemical Properties
- Molecular Weight : The target compound (~338 g/mol) falls below the typical threshold for drug-likeness (500 g/mol), suggesting favorable bioavailability .
- LogP : The isobutyl group (logP ~2.5) and morpholinylmethyl (logP ~-0.5) in the target compound balance hydrophobicity and solubility, contrasting with the higher logP of phenyl-containing analogs (e.g., : logP ~3.2) .
Research Findings and Limitations
- Activity Data : While the target compound lacks reported IC50 values, structural analogs suggest that modifications at R7 and R8 critically modulate kinase inhibition .
- Synthetic Accessibility : The morpholin-4-ylmethyl group is synthetically accessible via alkylation or reductive amination, as seen in related compounds .
- Limitations : Absence of direct enzymatic or cellular data for the target compound restricts definitive conclusions about its efficacy. Further studies are needed to correlate its structure with specific biological activities.
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